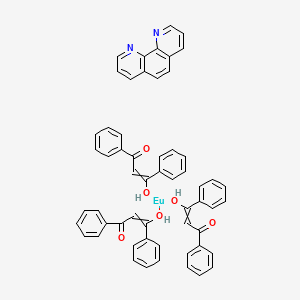
europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline: is a coordination compound that combines europium with organic ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The combination of europium with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline results in a complex that exhibits unique photophysical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline typically involves the coordination of europium ions with the organic ligands. One common method is the reaction of europium salts (such as europium chloride) with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions, purification steps such as recrystallization, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of 3-hydroxy-1,3-diphenylprop-2-en-1-one.
Reduction: Reduction reactions can occur at the carbonyl group of 3-hydroxy-1,3-diphenylprop-2-en-1-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the phenolic group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted phenanthroline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a luminescent probe in various chemical analyses due to its strong emission properties. It is also employed in the synthesis of other coordination compounds .
Biology: In biological research, the compound serves as a fluorescent marker for imaging and tracking biological molecules. Its luminescent properties make it suitable for use in fluorescence microscopy .
Industry: Industrially, the compound is used in the manufacture of light-emitting devices, such as LEDs and display screens, due to its efficient luminescence .
Mechanism of Action
The luminescent properties of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline are primarily due to the europium ion. When the compound absorbs light, the energy is transferred to the europium ion, which then emits light at a characteristic wavelength. The organic ligands (3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline) play a crucial role in sensitizing the europium ion and enhancing its luminescence .
Comparison with Similar Compounds
Europium;dibenzoylmethane;1,10-phenanthroline: This compound also exhibits strong luminescence but may have different emission wavelengths and intensities.
Europium;acetylacetone;1,10-phenanthroline: Another luminescent europium complex with distinct photophysical properties.
Uniqueness: The unique combination of 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline with europium results in a compound with specific emission characteristics that can be fine-tuned for various applications. Its strong luminescence and stability make it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C57H44EuN2O6 |
|---|---|
Molecular Weight |
1004.9 g/mol |
IUPAC Name |
europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H; |
InChI Key |
DYKOLWWJTALFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)



![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)






![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
